Iofetamine hydrochloride is classified as an amphetamine analog and a radiolabeled compound. It is specifically designed for medical imaging applications due to its ability to cross the blood-brain barrier efficiently. The compound is derived from the parent structure of amphetamines, modified to include iodine-123, a radioactive isotope that enables its use in diagnostic imaging by allowing visualization of blood flow in the brain.
The synthesis of iofetamine hydrochloride involves several key steps:
Alternative synthetic routes include starting from p-iodophenylacetic acid or p-iodobenzaldehyde, which undergo similar transformations to yield iofetamine .
Iofetamine hydrochloride has the molecular formula and features a structure that includes an iodine atom attached to a phenyl ring, characteristic of its classification as an iodinated amphetamine derivative. The presence of the iodine atom enhances its lipophilicity, facilitating its passage through biological membranes .
Iofetamine hydrochloride participates in various chemical reactions including:
High-performance liquid chromatography is commonly employed for analyzing these reactions and quantifying radioactive components .
Iofetamine hydrochloride functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine while inducing their release alongside dopamine. This mechanism is similar to other amphetamines but tailored for imaging purposes. Its ability to cross the blood-brain barrier allows it to accumulate in brain tissue, making it effective for cerebral perfusion studies .
The physical and chemical properties of iofetamine hydrochloride include:
These properties are crucial for its application in medical imaging and pharmaceutical formulations.
Iofetamine hydrochloride is predominantly utilized in:
Iofetamine hydrochloride, systematically named as 1-[4-iodophenyl]-N-isopropyl-2-propanamine hydrochloride, has an empirical formula of C~12~H~19~ClIN and a molecular weight of 335.64 g/mol for the non-radioactive form. When labeled with iodine-123, its molecular weight becomes 299.278 g/mol due to the isotopic substitution [1] [3] [6]. The compound features a chiral center at the carbon adjacent to the amino group, resulting in two enantiomers. The tertiary amine group, iodinated phenyl ring, and isopropyl substituent collectively define its pharmacophore (Figure 1) [6].
Table 1: Molecular Characteristics of Iofetamine Hydrochloride
Property | Value |
---|---|
Empirical Formula | C~12~H~19~ClIN |
Molecular Weight (non-123I) | 335.64 g/mol |
Molecular Weight (123I) | 299.278 g/mol |
CAS Number (non-labeled) | 85068-76-4 |
CAS Number (123I-labeled) | 95896-48-3 |
Chiral Centers | 1 (carbon α to amine) |
Key Functional Groups | Tertiary amine, iodophenyl, isopropyl |
The molecular structure comprises three critical regions:
Non-Radioactive Synthesis
The foundational synthesis involves nucleophilic halogen exchange or electrophilic iodination. A typical route starts with p-nitrocumyl alcohol, proceeding through reduction and iodination to yield the iodinated phenylpropane backbone. Subsequent reductive amination with acetone introduces the isopropylamine group, followed by hydrochloride salt formation [7].
Radioiodination with Iodine-123
Iodine-123 (half-life: 13.2 hours) is preferred for SPECT imaging due to its optimal gamma emission (159 keV). Radioiodination employs two principal techniques:
Iofetamine precursor (desiodo analog) reacts with Na[^123^I]I in the presence of oxidants like chloramine-T or peracetic acid. This method occurs under mild heating (60–80°C) and yields >95% radiochemical purity after purification via high-performance liquid chromatography [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7